The synthesis of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid typically involves several key steps:
For large-scale production, continuous flow reactors and automated synthesis platforms are recommended to improve efficiency and yield. The optimization of parameters such as temperature, pressure, and catalyst loading is crucial for achieving high-quality outputs .
The molecular structure of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid can be described as follows:
InChI=1S/C16H16N2O2/c19-16(20)13-8-4-10-17-15(13)18-11-5-9-14(18)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2,(H,19,20) .The presence of both nitrogen-containing rings contributes to the compound's potential reactivity and biological activity. The carboxylic acid group enhances solubility and interaction with biological targets.
The chemical reactivity of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid includes:
These reactions highlight the versatility of the compound in synthetic organic chemistry .
The mechanism of action for 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific biological targets such as enzymes or receptors.
Upon binding to these targets, it can modulate their activity, resulting in various biological effects. The specific pathways activated depend on the target protein or enzyme involved, which may include inhibition or activation mechanisms relevant to pharmacological applications .
The physical and chemical properties of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid are summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 268.31 g/mol |
| Density | 1.254 g/cm³ |
| Boiling Point | Approximately 477°C |
| Flash Point | 242.3°C |
| Solubility | Soluble in organic solvents |
| Vapor Pressure | mmHg at 25°C |
These properties indicate that the compound is stable under standard conditions but requires careful handling due to its potential reactivity at elevated temperatures .
The applications of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid span several fields:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9